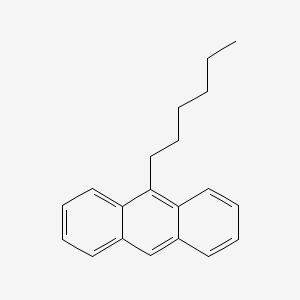

9-Hexylanthracene

Description

Structure

3D Structure

Properties

CAS No. |

33576-55-5 |

|---|---|

Molecular Formula |

C20H22 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

9-hexylanthracene |

InChI |

InChI=1S/C20H22/c1-2-3-4-5-14-20-18-12-8-6-10-16(18)15-17-11-7-9-13-19(17)20/h6-13,15H,2-5,14H2,1H3 |

InChI Key |

FFQDRQHAHQLKBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques Applied to 9 Hexylanthracene Systems

Vibrational and Electronic Spectroscopy for Structural and Electronic Insights

Vibrational and electronic spectroscopy are powerful tools for probing the fundamental properties of molecules. These techniques can reveal information about bond vibrations, electronic energy levels, and the transitions between them.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. libretexts.orgwikipedia.org In contrast, Raman spectroscopy is a light scattering technique that detects changes in the polarizability of a molecule during vibration. ksu.edu.sarenishaw.com

Every molecule has a unique set of vibrational modes, which act as a "fingerprint" and allow for its identification. renishaw.comyoutube.com These modes can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). tanta.edu.egslideshare.net The frequencies of these vibrations are influenced by factors such as the mass of the atoms involved and the strength of the chemical bonds. tanta.edu.eg By analyzing the IR and Raman spectra of 9-hexylanthracene, researchers can identify its characteristic functional groups and gain a detailed understanding of its molecular structure. libretexts.orgyoutube.com The analysis of these spectra provides a comprehensive picture of the molecule's vibrational landscape. smu.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, these transitions often involve the excitation of π electrons in the aromatic system to higher energy π* orbitals (π → π* transitions). libretexts.orgmasterorganicchemistry.com

The resulting UV-Vis spectrum shows absorbance as a function of wavelength, with peaks corresponding to specific electronic transitions. libretexts.org The position and intensity of these absorption bands are characteristic of the molecule's electronic structure. libretexts.org For anthracene (B1667546) and its derivatives, the UV-Vis spectrum typically displays a series of well-defined bands corresponding to transitions to different excited electronic states. researchgate.net The presence of the hexyl group on the anthracene core can cause shifts in the absorption maxima compared to unsubstituted anthracene, providing information about the electronic effects of the alkyl substituent.

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption technique used to measure the electronic absorption spectra of molecules with high resolution. mpg.denist.gov It is particularly well-suited for studying weak transitions or samples at low concentrations, such as in supersonic jet expansions. researchgate.netnih.govnasa.gov In a CRDS experiment, a laser pulse is injected into a high-finesse optical cavity containing the sample. The rate at which the light intensity decays within the cavity is measured, and this decay rate is directly related to the absorption by the sample. mpg.de

This technique has been successfully applied to study the S₀→S₁ (ground electronic state to first excited singlet state) absorption spectra of anthracene and its methylated derivatives. nih.gov Studies on similar systems, such as 9-methylanthracene (B110197), have shown that CRDS provides spectra that agree well with those obtained from fluorescence excitation spectroscopy in terms of peak positions, although relative band intensities may differ. nih.gov The high resolution of CRDS allows for the detailed analysis of vibronic (vibrational-electronic) bands, which can be assigned with the aid of theoretical calculations like density functional theory (DFT). nih.gov

Fluorescence Spectroscopy for Electronic Transitions

Fluorescence spectroscopy is a powerful method for studying the electronic properties of molecules that emit light after being electronically excited. libretexts.orguci.edu When a molecule like this compound absorbs a photon, it is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. libretexts.orgichroma.at The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. uci.edu

Fluorescence spectra provide valuable information about the energy levels of the excited states and the vibrational structure of the ground electronic state. libretexts.orguci.edu

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective technique used to obtain the absorption spectrum of a fluorescent molecule. edinst.comhw.ac.uknih.gov In an LIF experiment, a tunable laser is used to excite the sample. hw.ac.uk The total fluorescence intensity is monitored as the laser wavelength is scanned. hw.ac.uk When the laser wavelength is resonant with an electronic transition, the molecule absorbs the light and subsequently fluoresces. hw.ac.ukuomus.edu.iq The resulting plot of fluorescence intensity versus excitation wavelength, known as the LIF excitation spectrum, is essentially an absorption spectrum of the fluorescent species. hw.ac.uk

LIF is particularly useful for studying molecules in the gas phase, such as in a supersonic jet, where the low temperatures simplify the spectra by reducing rotational and vibrational congestion. nih.gov This technique has been extensively used to study the S₀→S₁ transitions of anthracene and its derivatives, providing detailed information about the vibronic structure of the first excited singlet state. nih.gov For instance, studies on 9-methylanthracene have utilized LIF to investigate its electronic spectra. nih.gov

Dispersed fluorescence (DF) spectroscopy provides information about the vibrational energy levels of the ground electronic state. nih.govpsu.edu In this technique, the molecule is excited to a specific, well-defined vibronic level in the excited electronic state using a fixed-wavelength laser. nih.gov The resulting fluorescence is then passed through a monochromator to resolve the emission into its different wavelength components. ucl.ac.uk

The resulting dispersed fluorescence spectrum shows a series of peaks, each corresponding to a transition from the initially populated excited state level to a different vibrational level in the ground electronic state. nih.govpsu.edu The analysis of DF spectra allows for the determination of the vibrational frequencies and anharmonicities of the ground state. psu.edu This technique has been used in conjunction with LIF to provide a comprehensive picture of the electronic and vibrational structure of molecules like anthracene and its derivatives. nih.gov For example, in studies of 9-methylanthracene, DF spectra have been crucial for assigning the observed vibronic bands in the excitation spectra. nih.gov

Resonance-Enhanced Ionization and Time-of-Flight Mass Spectrometry for Gas-Phase Studies

Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful technique for the highly selective and sensitive analysis of molecules in the gas phase. wikipedia.orgmdpi.comnih.gov The method involves a multi-photon absorption process where the first photon excites the molecule to a resonant intermediate electronic state, and a second photon provides the additional energy needed for ionization. wikipedia.org This resonance requirement makes the technique highly specific to the electronic structure of the target molecule. nih.gov When combined with TOFMS, which separates ions based on their mass-to-charge ratio, REMPI allows for isomer-specific detection of compounds within complex mixtures. nih.govscirp.org

For polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, REMPI-TOFMS is particularly effective. nih.govresearchgate.net The addition of an alkyl group, such as the hexyl chain in this compound, causes shifts in the electronic transition energies compared to the parent anthracene molecule. These spectral shifts can be precisely measured, providing a fingerprint for the specific isomer. nih.gov Studies on various alkylated PAHs have demonstrated that the position and type of substituent influence the REMPI spectrum. nih.govresearchgate.net For instance, analysis of coal pyrolysis gas using 266 nm REMPI-TOFMS revealed the presence of various alkylated PAHs. scirp.org Similarly, L2MS, a technique that uses laser desorption followed by REMPI, has been used to identify alkylanthracenes in meteorite and ice samples, demonstrating the method's sensitivity for trace analysis. nasa.gov

The spectroscopic data obtained from these experiments are crucial for developing selective on-line monitoring tools for specific aromatic compounds in environments like industrial exhaust or atmospheric aerosols. nih.gov

Table 1: Representative Mass-to-Charge (m/z) Ratios for Anthracene and its Alkylated Homologs Detected via Laser Mass Spectrometry

This table is illustrative, based on findings for general alkylated anthracenes. The specific fragments and their relative intensities for this compound would depend on the precise experimental conditions.

| Compound Class | m/z Ratio | Description | Source(s) |

|---|---|---|---|

| Anthracene/Phenanthrene | 178 | Parent aromatic core | nasa.gov |

| C1-Alkylanthracenes | 192 | Anthracene with one methyl/ethyl group | nasa.gov |

| C2-Alkylanthracenes | 206 | Anthracene with two alkyl carbons | nasa.gov |

| C3-Alkylanthracenes | 220 | Anthracene with three alkyl carbons | nasa.gov |

| This compound | 262 | Expected molecular ion peak | |

Advanced Surface and Interface Spectroscopies (Applicable to Thin Films and Devices)

When this compound is incorporated into devices, its properties are governed by its behavior in the solid state, typically as a thin film. Surface and interface spectroscopies are essential for characterizing these films.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the top 1-10 nanometers of a material's surface. thermofisher.comazooptics.comdiva-portal.org The method works by irradiating a sample with X-rays, which causes the emission of core-level electrons. azooptics.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment, allowing for detailed chemical analysis. thermofisher.com

For a this compound thin film, XPS can verify the film's purity, confirm the elemental composition (carbon and hydrogen), and detect any unintended oxidation. nottingham.ac.uk The high-resolution C 1s spectrum can distinguish between the sp²-hybridized carbon atoms of the anthracene core and the sp³-hybridized carbons of the hexyl chain due to small shifts in their binding energies. researchgate.net In studies of functionalized graphene, for example, the C 1s peak for sp² carbons from an anthracene moiety was observed at 284.6 eV, while sp³ carbons appeared at a slightly higher binding energy of 285.5 eV. researchgate.net Similar principles apply to this compound, where the ratio of the sp² and sp³ peak areas would provide information about the integrity of the molecule on the surface. Furthermore, XPS can reveal interactions with a substrate, such as the protonation of nitrogen atoms in a polymer backbone when deposited on PSS, by analyzing core-level shifts. researchgate.net

Table 2: Illustrative C 1s XPS Binding Energies for Carbon Environments Relevant to this compound

These values are based on data from related functionalized aromatic systems and serve as a guide. Actual values for this compound may vary slightly.

| Carbon Environment | Typical Binding Energy (eV) | Description | Source(s) |

|---|---|---|---|

| C=C (sp²) | 284.6 | Aromatic carbons in the anthracene core | researchgate.net |

| C-C (sp³) | 285.5 | Aliphatic carbons in the hexyl chain | researchgate.net |

| C-O | 286.0 - 286.5 | Potential surface oxidation (hydroxyl, ether) | researchgate.net |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique for determining the orientation of molecules within thin films. nist.gov It works by exciting a core electron (e.g., carbon 1s) to unoccupied molecular orbitals. The absorption intensity is highly dependent on the relative orientation between the electric field vector of the polarized X-ray beam and the direction of the specific molecular orbital (the transition dipole moment). acs.org By varying the angle of the incident X-rays and monitoring the intensity of specific resonances (e.g., π* and σ* resonances), the average tilt angle of the molecules relative to the substrate can be determined.

Table 3: Key NEXAFS Resonances and Their Relation to Molecular Orientation in Anthracene Systems

| Resonance Type | Approximate Energy Range (eV) | Corresponding Transition | Orientation Information | Source(s) |

|---|---|---|---|---|

| π* Resonances | 284 - 288 | C 1s → π* | Intensity is maximized when the E-vector is aligned with the π* orbitals (perpendicular to the aromatic plane). | researchgate.netacs.org |

Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Ordering

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. wikipedia.orglbl.gov It operates by scanning a sharp metallic tip over a surface while maintaining a small voltage bias. wikipedia.org Electrons quantum mechanically tunnel across the vacuum gap between the tip and the sample, generating a tunneling current that is exponentially sensitive to the tip-sample distance. scientaomicron.comrwth-aachen.de This allows the STM to map the surface topography and the local density of electronic states. wikipedia.org

For this compound adsorbed on a conductive substrate like graphite (B72142) or Au(111), STM can reveal how the molecules self-assemble into ordered two-dimensional structures. pnas.orgacs.org The resulting images can show the packing arrangement, the orientation of the molecules with respect to the substrate lattice, and the presence of defects. acs.orgpnas.org Studies on similar anthracene derivatives have shown that the choice of substrate and anchoring groups dramatically influences the resulting monolayer structure. acs.orgpnas.org For example, a supramolecular anthracene-based rectangle was found to lie flat on Au(111) but was oriented on its edge on graphite. pnas.org The hexyl chain of this compound would play a significant role in the intermolecular van der Waals interactions, guiding the self-assembly process, which STM can visualize directly.

Table 4: STM Observables for Self-Assembled Monolayers of Anthracene Derivatives

| Parameter | Description | Example Finding | Source(s) |

|---|---|---|---|

| Unit Cell Parameters | The dimensions of the repeating molecular arrangement on the surface. | For a 2D anthracene crystal on Au(111), a rectangular phase with a=0.75 nm and b=0.52 nm was observed. | doi.org |

| Molecular Orientation | The alignment of the molecule relative to the substrate's crystallographic directions. | On Au(111), molecular rows of a rectangular anthracene complex aligned parallel to the <110> direction. | pnas.org |

| Domain Size | The area over which a consistent, ordered structure persists. | For anthracene-2-thiol (B13134449) on Ag(111), ordered domains were limited to ~5-8 nm. | acs.org |

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is the most direct experimental technique for mapping the electronic band structure (the E-k relationship) of crystalline solids. mdpi.comwikipedia.orgresearchgate.net Like XPS, it is based on the photoelectric effect, but ARPES simultaneously measures the kinetic energy and the emission angle of the photoemitted electrons. stanford.edumpg.de This allows for the determination of the electron's binding energy and its momentum within the crystal, providing a direct map of the occupied electronic bands. mdpi.comwikipedia.org

For an organic semiconductor like this compound to be studied by ARPES, it must be in the form of a well-ordered single crystal or a highly crystalline thin film. mdpi.com ARPES studies on organic single crystals, such as rubrene (B42821) and pentacene, have revealed the dispersive nature of their valence bands, which is a hallmark of delocalized electronic states and efficient charge transport. researchgate.net For example, in a 2D crystalline anthracene monolayer, the highest occupied molecular orbital (HOMO) was identified at a binding energy of 1.7 eV, and image potential states (IPS) showed a clear band dispersion with an effective mass of 1.1 times the free electron mass. acs.org Applying ARPES to this compound single crystals would allow for the direct measurement of its band dispersion and the effective mass of its charge carriers, which are fundamental parameters for predicting its performance in electronic devices.

Table 5: Key Parameters from ARPES Studies of Crystalline Organic Semiconductors

| Parameter | Description | Example Finding (Anthracene Monolayer) | Source(s) |

|---|---|---|---|

| Band Dispersion | The variation of electron energy as a function of momentum (k). | The image potential state (IPS) showed clear dispersion, while the surface charge-transfer exciton (B1674681) (S-CTE) did not. | acs.org |

| Effective Mass (m*) | A measure of how a charge carrier responds to an electric field; a smaller m* indicates higher mobility. | The effective mass of the IPS electron was determined to be 1.1 mₑ (where mₑ is the free electron mass). | acs.org |

Computational and Theoretical Investigations of 9 Hexylanthracene Electronic Structure

Quantum Chemical Methods for Electronic Structure and Properties

Quantum chemistry provides the theoretical framework for understanding the electronic structure of molecules from first principles. researchgate.net A range of computational methods, varying in their level of approximation and computational cost, are utilized to study molecules like 9-hexylanthracene.

Density Functional Theory (DFT) has become a prominent tool for investigating the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. researchgate.netmdpi.com DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. researchgate.net

In practice, the Kohn-Sham (KS) formulation of DFT is widely used. It introduces a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. This approach simplifies the problem by mapping it onto a set of one-electron equations, similar to the Hartree-Fock method. The complexity of electron-electron interactions is encapsulated in the exchange-correlation functional, which is the only part of the energy that needs to be approximated. youtube.com

For molecules like this compound, hybrid functionals such as B3LYP are commonly employed. These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, often improving the accuracy of the calculations. researchgate.netresearchgate.net For instance, studies on 9,10-diphenylanthracene (B110198) have utilized the B3LYP functional with basis sets like 6-31+G(d) and 6-311++G(d,p) to evaluate structural and electronic properties. researchgate.net

A variant of DFT, Thermally-Assisted-Occupation Density Functional Theory (TAO-DFT), is particularly useful for studying systems with significant radical character, offering a reliable alternative to more computationally expensive multireference ab initio methods. nih.gov

Table 1: Comparison of Common DFT Functionals

| Functional Type | Description | Examples |

| Local Density Approximation (LDA) | Assumes the electron density is slowly varying. | Slater-Vosko-Wilk-Nusair (SVWN) |

| Generalized Gradient Approximation (GGA) | Considers both the electron density and its gradient. | BLYP, PBE |

| Hybrid Functionals | Mixes a percentage of exact Hartree-Fock exchange with DFT exchange and correlation. | B3LYP, PBE0 |

| Meta-GGA | Includes the kinetic energy density in addition to the density and its gradient. | M06-2X, TPSS |

| Range-Separated Functionals | Splits the Coulomb operator into short-range and long-range parts, treating them differently. | CAM-B3LYP, HSE06 |

This table provides a general overview of DFT functional types and is not exhaustive.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. researchgate.net These methods solve the Schrödinger equation and can, in principle, converge to the exact solution as the level of theory and the basis set size are increased.

While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for smaller molecules and are often used as benchmarks for other methods. For a molecule the size of this compound, such high-level calculations can be computationally expensive but are feasible with modern computing resources. These methods are particularly important for accurately describing electron correlation effects, which are crucial for understanding the subtle electronic behavior of conjugated systems.

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for very large molecular systems. These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. researchgate.net

The Extended Hückel Method is a simple and widely used semi-empirical method that considers all valence electrons. While it provides a qualitative picture of the molecular orbital structure, it is generally not reliable for predicting accurate geometric or energetic properties. More advanced semi-empirical methods like AM1 and PM3, which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, offer improved accuracy for a wider range of chemical systems.

The tight-binding model is another simplified quantum mechanical approach that is particularly useful for describing the electronic band structure of solids and large molecules. It considers the electrons to be tightly bound to their respective atoms and calculates the electronic states by considering the interactions between neighboring atomic orbitals. This method can provide valuable insights into the electronic properties of molecular aggregates of this compound.

Analysis of Electronic Band Structure and Molecular Orbitals

The electronic behavior of this compound is governed by the arrangement and energies of its molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding its chemical reactivity and optical properties.

In the context of a single molecule like this compound, the term "band structure" is not strictly applicable as it is a concept developed for periodic systems like crystals. However, the collection of discrete molecular orbital energy levels can be considered an analogue of the band structure. For molecular aggregates or thin films of this compound, the individual molecular orbitals would interact and broaden into energy bands.

The density of states (DOS) provides information about the number of available electronic states at each energy level. A DOS plot for this compound would show a series of sharp peaks corresponding to the discrete molecular orbital energies. For a solid-state sample, these peaks would broaden into continuous bands.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals and play a crucial role in determining the electronic and optical properties of a molecule. youtube.com The HOMO is the highest energy orbital that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.

For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized over the anthracene (B1667546) core. The hexyl substituent is an alkyl group, which is generally considered to be an electron-donating group through an inductive effect. This would be expected to raise the energy of the HOMO and LUMO levels compared to unsubstituted anthracene, potentially leading to a smaller HOMO-LUMO gap.

Computational studies on anthracene derivatives have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energies. researchgate.netmdpi.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

Table 2: Calculated Electronic Properties of Anthracene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Anthracene | B3LYP/6-31G(d) | -5.58 | -1.88 | 3.70 | researchgate.net |

| 9,10-diphenylanthracene (Neutral) | B3LYP/6-31+G(d) | -5.8427 | -1.9712 | 3.8715 | researchgate.net |

| 9,10-diphenylanthracene (Anionic, alpha) | B3LYP/6-31+G(d) | -1.3902 | -0.0223 | 1.3679 | researchgate.net |

| 9,10-diphenylanthracene (Cationic, alpha) | B3LYP/6-31+G(d) | -8.9959 | -5.9903 | 3.0056 | researchgate.net |

Note: The values in this table are from different computational studies and are presented for comparative purposes. The specific values for this compound would require a dedicated computational study.

Charge Distribution and Inter/Intramolecular Charge Transfer Mechanisms

Computational studies on substituted anthracenes provide insight into the charge distribution of this compound. The anthracene core is a π-conjugated system, and the introduction of a hexyl group at the 9-position influences the electron density distribution primarily through inductive effects. The alkyl group is weakly electron-donating, leading to a slight increase in electron density on the anthracene moiety compared to unsubstituted anthracene.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can map the molecular electrostatic potential (MEP) to visualize the charge distribution. For this compound, the MEP would likely show a region of higher negative potential (increased electron density) across the aromatic rings and a region of slight positive potential on the hexyl chain.

Intermolecular Charge Transfer: In the solid state or in aggregates, intermolecular charge transfer can occur between adjacent this compound molecules. The efficiency of this process is highly dependent on the molecular packing and orbital overlap. Theoretical investigations on anthracene derivatives have shown that different stacking motifs, such as herringbone or pi-stacked arrangements, significantly influence charge transport properties. nih.govrsc.org For this compound, the flexible hexyl chain would play a crucial role in determining the solid-state packing, and thus the pathways for intermolecular charge transfer.

Intramolecular Charge Transfer (ICT): True intramolecular charge transfer in this compound is not expected to be a dominant process in the ground or excited state. ICT typically occurs in molecules containing strong electron-donating and electron-accepting groups connected by a π-system. nih.govnih.govresearchgate.net The hexyl group is not a strong enough electron donor to induce significant charge separation across the molecule upon photoexcitation. However, theoretical studies on related systems, such as 9,9'-bianthracene derivatives, have explored twisted intramolecular charge-transfer (TICT) states where conformational changes can lead to charge separation. rsc.org While less likely in this compound due to the nature of the hexyl substituent, computational methods could, in principle, explore the potential energy surface for any such charge-transfer states.

Detailed computational findings on the charge distribution in various anthracene derivatives are summarized in the table below.

| Anthracene Derivative | Computational Method | Key Findings on Charge Distribution |

| 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A) | QM/MM | In aggregates, intermolecular excitonic coupling plays a significant role in the charge distribution of the excited state. nih.gov |

| Anthracene derivatives with aryl substituents at the 2,6-position | DFT and MD simulations | The size of the aryl substituent significantly improves the electron and hole injection capabilities by modifying the electronic properties of the anthracene core. rsc.org |

| 9,9′-bianthracene-ortho-carboranyl luminophore | DFT | The emission is attributed to an ICT transition, with theoretical modeling showing charge recombination being delayed under polar conditions. rsc.org |

Investigation of Spin States and Polyradical Nature

The vast majority of organic molecules, including this compound, have a singlet ground state (S=0), where all electrons are spin-paired. Upon absorption of light, the molecule can be promoted to an excited singlet state. Through a process called intersystem crossing, this excited singlet state can convert to an excited triplet state (S=1), which has two unpaired electrons.

Computational chemistry provides powerful tools to investigate these different spin states. Theoretical studies on anthracene derivatives have explored their triplet excited states. nih.govrsc.org For instance, DFT calculations can determine the energy gap between the lowest singlet (T1) and the first excited triplet state (S1), which is crucial for understanding the photophysical properties of the molecule. In some anthracene derivatives, strong spin-orbit coupling can facilitate efficient intersystem crossing. rsc.org

Polyradical Nature: The concept of polyradical character refers to molecules that have more than two unpaired electrons in their ground or low-lying excited states. While this compound itself is not a polyradical, the anthracene moiety can be incorporated into larger molecular systems that exhibit polyradical nature. Theoretical investigations of polycyclic aromatic hydrocarbon (PAH) diradicals have shown that by designing specific molecular topologies, it is possible to create molecules with open-shell electronic structures and unique magnetic properties. nih.govrsc.orgresearchgate.net

Computational studies on anthracene radical-linked π-conjugated systems have revealed how factors like the type of radical, the π-conjugation network, and the molecular geometry influence the intramolecular exchange coupling and the properties of multi-spin excited states. nih.govresearchgate.net These studies, while not directly on this compound, provide a framework for how the spin properties of an anthracene derivative could be theoretically investigated.

| System | Computational Focus | Key Findings on Spin States |

| Anthracene radical-linked π-conjugated systems | DFT | The intramolecular exchange coupling and properties of multi-spin excited states depend on the π-topology and the type of radical species. nih.govresearchgate.net |

| Anthracene derivatives with indenoquinoline substituent | DFT | A strong spin-orbit coupling matrix element between a high-lying triplet state and the lowest singlet state can lead to efficient reverse intersystem crossing. rsc.org |

| Substituted anthracene molecules | DFT | Substituents, particularly those containing oxygen atoms, can significantly influence the energy levels of the triplet excited states. rsc.org |

| A novel polycyclic aromatic hydrocarbon | N/A | Integration of azulene with a quinoid moiety can lead to a molecule with diradical behavior and a small singlet-triplet energy gap. nih.govrsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Impact of Hexyl Chain on Molecular Conformation and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of flexible molecules like this compound. nih.govacs.org The hexyl chain can adopt various conformations due to rotation around its carbon-carbon single bonds. The most stable conformation is typically the extended or all-trans conformation, where steric hindrance is minimized. However, gauche conformations, where there is a 60° rotation from the trans conformation, are also accessible at room temperature.

The presence of the bulky anthracene group at the 9-position will sterically influence the conformational preferences of the attached hexyl chain. MD simulations can quantify the population of different conformers and the energy barriers between them. Studies on other alkyl-substituted aromatic systems have shown that the alkyl chain is not entirely nonpolar and there can be a gradation of charge along the chain. researchgate.net

In the solid state, the conformation of the hexyl chain is also influenced by crystal packing forces. X-ray diffraction studies of similar molecules have revealed that alkyl chains can adopt different conformations, including gauche and anti-parallel arrangements, to optimize intermolecular interactions within the crystal lattice. pnas.org

| System | Focus of Study | Key Findings on Alkyl Chain Conformation |

| Alkyl aromatic hydrocarbons | Dissipative Particle Dynamics | Development of models to capture the behavior of alkyl aromatic hydrocarbons, including their liquid and solid phases. nih.govacs.org |

| Heteromolecular single crystal with hexyl chains | X-ray crystallography | Alkyl chains undergo reversible expansions and compressions upon temperature changes, adopting various gauche and antiparallel conformations. pnas.org |

| N-Hexyl-3,4-dihydroxybenzamide | X-ray crystallography | The hexyl chain adopts an extended conformation, with its mean plane inclined relative to the benzene (B151609) ring. iucr.org |

| 1-Alkyl-3-methylimidazolium cations | DFT | The number and characteristics of stable conformers of the alkyl chain depend on its length, with interactions between the alkyl group and the imidazolium ring playing a crucial role. researchgate.net |

Dynamics of Intramolecular Vibrational Energy Redistribution (IVR)

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy, initially localized in a specific mode of a molecule, flows into other vibrational modes. wikipedia.org This process is fundamental to understanding chemical reactivity and relaxation dynamics. The rate and pathways of IVR are governed by the density of vibrational states and the anharmonic couplings between them.

For a molecule like this compound, with a large number of vibrational modes associated with both the rigid anthracene core and the flexible hexyl chain, IVR is expected to be a complex process. Following electronic excitation, excess vibrational energy will be present in the molecule. Theoretical and experimental studies indicate that accounting for the finite rate of this energy flow is critical for understanding reaction mechanisms. rsc.org

MD simulations can, in principle, be used to study IVR by monitoring the flow of kinetic energy between different vibrational modes over time. However, such simulations for a molecule of this size are computationally demanding. Experimental studies on related polycyclic aromatic hydrocarbons have shown that following excitation, excited cations relax through a series of vibrational states, representing the initial steps of a complete IVR. aps.org The coupling between the vibrational modes of the aromatic ring and the alkyl chain would be a key aspect of the IVR dynamics in this compound.

| Subject | Key Concepts |

| IVR Definition | The redistribution of energy between different quantum states of a vibrationally excited molecule. wikipedia.org |

| Importance of IVR | Crucial for theories explaining unimolecular reaction rates, such as RRKM theory. The rate of energy flow is critical for determining correct reaction mechanisms. wikipedia.orgrsc.org |

| IVR in Aromatic Molecules | In aromatic molecules with attached alkyl chains, fluorescence spectra can show that vibrational energy initially localized in one part of the molecule can relax into the modes of the alkyl chain. researchgate.net |

| Probing IVR in PAHs | Time-resolved mass spectrometry can be used to investigate the dynamics induced by high-energy photon excitation in PAHs, revealing a progressive loss of vibrational selectivity as the molecule relaxes. aps.org |

Photophysical Processes and Excited State Dynamics of 9 Hexylanthracene

Excited State Formation and Deactivation Pathways

Upon absorption of a photon, the 9-Hexylanthracene molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). This process is followed by rapid relaxation to the lowest excited singlet state (S₁), from which the primary photophysical events unfold. The deactivation of the S₁ state occurs through a competition between radiative decay (fluorescence) and non-radiative pathways, including internal conversion and intersystem crossing.

The lowest excited singlet (S₁) and triplet (T₁) states of anthracene (B1667546) and its derivatives are generally characterized as having ππ* character, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. mdpi.com The presence of the hexyl group at the 9-position primarily influences the intramolecular vibrational redistribution (IVR) within the excited S₁ state. dntb.gov.ua IVR is the process by which vibrational energy becomes randomized over all vibrational modes of the molecule, and its rate can affect subsequent deactivation pathways. While the electronic nature of the S₁ and T₁ states is largely determined by the anthracene core, the alkyl substituent can introduce steric effects and modify the molecule's interaction with its environment, subtly influencing the energy and lifetime of these states.

The deactivation of the S₁ excited state occurs via several competing kinetic pathways.

Fluorescence (k_f): Radiative decay from S₁ to S₀, producing light.

Internal Conversion (k_IC): A non-radiative transition between states of the same spin multiplicity (S₁ → S₀). This process is typically inefficient for aromatic hydrocarbons with large S₁-S₀ energy gaps but can be facilitated by specific molecular geometries.

Intersystem Crossing (k_ISC): A non-radiative transition between states of different spin multiplicities (S₁ → T₁). This process is formally spin-forbidden but occurs due to spin-orbit coupling.

Radiationless decay is a critical deactivation channel that directly competes with fluorescence. Minimizing the efficiency of these non-emissive pathways is a key strategy for developing highly luminescent materials based on anthracene derivatives. mdpi.com These ultrafast deactivation processes are often mediated by conical intersections , which are regions of the potential energy surface where two electronic states (such as S₁ and S₀) become degenerate. These intersections act as efficient funnels, allowing the molecule to rapidly transition from the higher to the lower energy state without emitting light.

The specific geometry and energy of these conical intersections are highly sensitive to the molecular structure and the surrounding environment. Solute-solvent interactions can modify the energies of the electronic states and the crossings between them, thereby influencing the efficiency of radiationless decay. nih.gov While the specific conical intersection topologies for this compound have not been detailed, in related aromatic systems, they are often accessed through specific vibrational modes, such as out-of-plane deformations of the aromatic core.

Fluorescence and Luminescence Studies

Luminescence studies provide direct insight into the radiative deactivation pathways of this compound. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and timescale of light emission.

The fluorescence quantum yield (Φ_F) is the ratio of the number of photons emitted to the number of photons absorbed, representing the probability that an excited molecule will decay via fluorescence. The fluorescence lifetime (τ_F) is the average time the molecule spends in the S₁ excited state before returning to the ground state.

These two parameters are related to the radiative lifetime (τ_rad) , which is the theoretical lifetime the molecule would have if fluorescence were the only deactivation pathway. The relationship is given by:

τ_rad = τ_F / Φ_F

Interactive Data Table: Photophysical Properties of 9,10-Diphenylanthracene (B110198) in Cyclohexane (B81311) (Illustrative Example)

| Parameter | Symbol | Value | Reference |

| Fluorescence Quantum Yield | Φ_F | 0.97 | rsc.org |

| Molar Extinction Coefficient (at 372.5 nm) | ε | 14,000 M⁻¹cm⁻¹ | omlc.org |

| Fluorescence Lifetime | τ_F | ~8.7 ns | uva.nl |

| Calculated Radiative Lifetime | τ_rad | ~8.97 ns | - |

Note: This table shows data for 9,10-diphenylanthracene as an illustrative example to define photophysical parameters. The radiative lifetime is calculated from the provided quantum yield and fluorescence lifetime.

The photophysical properties of fluorescent molecules are often highly dependent on their local environment. nih.gov For anthracene derivatives, changes in solvent polarity, viscosity, and specific solute-solvent interactions (like hydrogen bonding) can significantly alter the excited state dynamics.

Increasing solvent polarity can stabilize a more polar excited state relative to the ground state, often leading to a red-shift in the emission spectrum (solvatochromism). Furthermore, polar solvents can promote the formation of non-emissive states, such as twisted intramolecular charge transfer (TICT) states for certain dyes, which provides an efficient non-radiative decay channel and quenches fluorescence. pku.edu.cn Studies on 9-nitroanthracene (B110200), for instance, have shown differences in its absorption spectrum when measured in the non-polar solvent cyclohexane versus the polar solvent acetonitrile. case.edu Similarly, the fluorescence quantum yield and lifetime of other chromophores have been observed to decrease with increasing solvent polarity. koreascience.kr

The local environment, including the presence of ions, can also have a profound effect. For example, studies on a different anthracene derivative have shown that the presence of high concentrations of chloride salts can significantly increase the rate of photo-induced degradation. acs.org This highlights the sensitivity of the excited state to its immediate chemical surroundings.

Interactive Data Table: Conceptual Solvent Effects on a Hypothetical Anthracene Derivative

| Solvent | Polarity | Expected Fluorescence Quantum Yield (Φ_F) Trend | Expected Fluorescence Lifetime (τ_F) Trend |

| Cyclohexane | Low | High | Long |

| Toluene | Low | High | Long |

| Dichloromethane | Medium | Intermediate | Intermediate |

| Acetonitrile | High | Lower | Shorter |

| Methanol | High (Protic) | Low | Short |

Note: This table illustrates general trends observed for many fluorescent organic molecules where polar solvents tend to quench fluorescence. pku.edu.cnkoreascience.kr The specific behavior of this compound would require experimental verification.

Nonlinear Optical Properties (NLO)

Following a comprehensive review of scientific literature, specific experimental or theoretical data regarding the nonlinear optical (NLO) properties of this compound could not be located. Research into the NLO characteristics of the broader anthracene family often focuses on derivatives with strong electron-donating and electron-accepting groups, which significantly enhance these properties. The study of simple alkyl-substituted anthracenes like this compound in this context does not appear to be a prominent area of investigation in the available literature.

First Hyperpolarizability (βHRS) Characterization

There is no published data from Hyper-Rayleigh Scattering (HRS) experiments or computational studies that would allow for the characterization of the first hyperpolarizability (βHRS) of this compound. This value is crucial for quantifying the second-order nonlinear optical response of a molecule. While studies on other anthracene derivatives, such as those functionalized with donor-acceptor groups, have reported significant βHRS values, this information is not applicable to this compound. ajol.infogjbeacademia.comanalis.com.my

Structure-Property Relationships Governing NLO Responses

Due to the absence of experimental or theoretical NLO data for this compound, a detailed analysis of its structure-property relationships in this regard cannot be provided. Generally, the NLO response of organic molecules is governed by factors such as the extent of π-conjugation, the presence and strength of donor-acceptor groups, and molecular symmetry. For this compound, the anthracene core provides a significant π-conjugated system. However, the hexyl group is a simple alkyl chain and is considered a weak electron donor, which is not expected to induce a strong NLO response compared to more functionalized derivatives. A quantitative analysis of how the hexyl substituent at the 9-position specifically influences the NLO properties of the anthracene core is not available in the current body of scientific literature.

Reactivity and Transformation Studies of 9 Hexylanthracene

Chemical Oxidation and Degradation Pathways

The oxidation of 9-Hexylanthracene can be initiated through both biological and abiotic processes, leading to various transformation products. These pathways are critical in understanding its environmental persistence and potential for bioremediation.

White-rot fungi have demonstrated significant capabilities in degrading polycyclic aromatic hydrocarbons (PAHs) through the action of their extracellular ligninolytic enzymes, particularly lignin (B12514952) peroxidase (LiP). mdpi.com LiP, a heme-containing peroxidase, is known for its high redox potential, enabling it to oxidize molecules with high ionization potentials (IP). scispace.com

Studies have shown that LiP from the fungus Phanerochaete chrysosporium can oxidize a range of PAHs and their alkylated derivatives. scispace.comconicet.gov.ar The primary requirement for a compound to be a substrate for LiP is an ionization potential of less than 8 eV. conicet.gov.ar this compound is among the alkylated PAHs that meet this criterion and are successfully oxidized by LiP in the presence of hydrogen peroxide. conicet.gov.ar The oxidation process typically involves an initial one-electron abstraction from the aromatic system, forming a radical cation, which then undergoes further reactions, often leading to the formation of quinones. For the parent compound anthracene (B1667546), the product of LiP oxidation is 9,10-anthraquinone. scispace.com While the specific products for this compound are not detailed, it is expected to yield 9-hexyl-9,10-anthraquinone as a major product.

In addition to fungal enzymes, other biocatalysts like hemoglobin have been shown to oxidize this compound in the presence of hydrogen peroxide, producing aromatic ketones. nih.govresearchgate.net

Table 1: Biocatalytic Oxidation of Selected PAHs by Lignin Peroxidase (LiP)

| Compound | Ionization Potential (IP) | Oxidized by LiP | Primary Product(s) |

|---|---|---|---|

| Anthracene | < 8 eV | Yes | 9,10-Anthraquinone scispace.com |

| 9-Methylanthracene (B110197) | < 8 eV | Yes | 9,10-Anthraquinone, 9-Methyleneanthranone scispace.com |

| This compound | < 8 eV | Yes | Aromatic ketones expected conicet.gov.arnih.gov |

| Pyrene | < 8 eV | Yes | 1,6-Pyrenedione, 1,8-Pyrenedione scispace.com |

| Phenanthrene | > 8 eV | No | Not applicable conicet.gov.ar |

The environmental fate of alkylanthracenes like this compound is governed by a combination of physical, chemical, and biological processes. researchgate.net As with other PAHs, their low aqueous solubility and hydrophobicity cause them to partition into soil, sediments, and biota. nih.gov The addition of an alkyl chain, such as the hexyl group, generally increases the molecule's hydrophobicity and molecular weight, which can lead to greater persistence in the environment compared to the parent anthracene molecule. nih.gov

Photoreactivity and Light-Induced Transformations

The anthracene core is highly photoreactive, a property that is retained in this compound. Exposure to light, particularly in the UV spectrum, can initiate significant chemical transformations.

Photolysis is a major abiotic degradation process for PAHs in aquatic and terrestrial surface environments. pjoes.com For anthracene and its derivatives, two primary photoreactions are dominant: photooxidation and photodimerization.

Photooxidation occurs in the presence of oxygen and light, leading to the formation of stable endoperoxides which can then rearrange to form quinones. pjoes.com For this compound, this process would yield this compound-9,10-endoperoxide, which subsequently transforms into 9-hexyl-9,10-anthraquinone. This conversion from a PAH to a quinone represents a significant environmental transformation, as quinones have different toxicological and chemical properties. pjoes.com

The most characteristic photo-induced reaction of anthracenes is the [4+4] cycloaddition, or photodimerization. mdpi.com When a solution of an anthracene derivative is exposed to UV light, two molecules can react at their 9 and 10 positions to form a dimer linked by new single bonds. This process is reversible, and the dimer can be cleaved back to the monomers by heating or by irradiation with shorter-wavelength UV light. The presence of a substituent at the 9-position, such as the hexyl group in this compound, can influence the rate and stereochemistry of this dimerization due to steric hindrance, but it does not prevent the reaction. mdpi.com This photoreactivity is the basis for the development of photoresponsive materials based on the anthracene scaffold. mdpi.com

Derivatization and Further Functionalization of the Hexyl Moiety

While many reactions target the anthracene core, the hexyl moiety also offers a site for chemical modification. Such derivatization is less commonly explored but provides a route to novel structures with tailored properties.

Research on the oxidation of 9-alkylanthracenes by enzyme systems like cytochrome P450 and horseradish peroxidase has shown that reactions can occur on the alkyl side chain. nih.gov For example, 9-methylanthracene can be oxidized to 9-(hydroxymethyl)anthracene. nih.gov By analogy, it is plausible that the hexyl group of this compound could be selectively oxidized under similar conditions. This could lead to the introduction of hydroxyl, keto, or carboxyl groups at various positions along the hexyl chain, for instance, forming 9-(6-hydroxyhexyl)anthracene or 9-(1-oxohexyl)anthracene. These transformations would significantly alter the polarity and chemical functionality of the molecule, enabling further synthetic applications such as esterification or amidation.

Applications of 9 Hexylanthracene in Advanced Materials and Organic Electronics

Organic Semiconductor Materials Development

9-Hexylanthracene serves as a fundamental building block in the creation of novel organic semiconductor materials. european-mrs.com Organic semiconductors are a class of materials that exhibit semiconductor properties and are composed of organic (carbon-based) molecules. nih.gov They are the cornerstone of various electronic devices, offering advantages such as mechanical flexibility, lightweight nature, and the potential for low-cost fabrication. researchgate.net The introduction of the hexyl group in this compound improves its solubility, which is a crucial factor for solution-based processing techniques common in the manufacturing of organic electronics. sigmaaldrich.com

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key application for materials derived from this compound. OFETs are electronic switching devices that utilize an organic semiconductor as the active layer to control the flow of current. kyushu-u.ac.jp The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor. The molecular structure of this compound, with its anthracene (B1667546) core, provides a basis for designing materials with enhanced charge-carrier mobility. vulcanchem.com

The general structure of an OFET consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor layer. kyushu-u.ac.jp By applying a voltage to the gate, the conductivity of the semiconductor layer between the source and drain can be modulated. kyushu-u.ac.jp Research has shown that two-dimensional molecular crystals, a class to which derivatives of this compound can belong, have shown promise in high-performance FETs. nih.gov The development of OFETs based on such materials is a critical step towards the realization of flexible and printable electronics. leidenuniv.nl

Table 1: Key Parameters of Representative OFETs

| Semiconductor Type | Substrate | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |

| p-type | Silicon | SiO₂ | > 0.18 | > 10⁶ |

| n-type | Plastic | Polymer | ~ 1.0 | > 10⁵ |

| Ambipolar | Glass | AlOₓ | up to 9.8 | ~ 10⁷ |

This table presents typical performance metrics for different types of OFETs and is for illustrative purposes.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, this compound and its derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). vulcanchem.com An OLED is a device that emits light when an electric current is passed through its organic layers. crimsonpublishers.comkyushu-u.ac.jp These devices are known for their high contrast, wide viewing angles, and rapid response times. kyushu-u.ac.jp

The fundamental structure of an OLED comprises several organic layers sandwiched between two electrodes. crimsonpublishers.comtcichemicals.com When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to produce light. crimsonpublishers.com Anthracene-based compounds are often used as host materials in the emissive layer of OLEDs. For instance, devices incorporating this compound as an emissive layer have demonstrated a luminescence efficiency of 12 cd/A. vulcanchem.com The design of bipolar host materials, which can efficiently transport both holes and electrons, is a key strategy to achieve highly efficient OLEDs. rsc.org

Photovoltaic Applications

The conversion of light into electricity is another area where this compound-based materials show potential. Photovoltaic devices, particularly organic solar cells, can benefit from the electronic properties of these compounds. iisc.ac.in

Organic Solar Cells (OSCs)

Organic Solar Cells (OSCs) are a type of photovoltaic cell that uses organic electronics to convert sunlight into electricity. researchgate.netmdpi.com They are a promising technology due to their potential for low-cost manufacturing, flexibility, and light weight. mdpi.com The active layer of an OSC typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction. mdpi.com

The efficiency of an OSC is dependent on several factors, including light absorption, exciton (B1674681) diffusion, charge separation, and charge transport. mdpi.com While specific data on the direct use of this compound in high-efficiency OSCs is not extensively detailed in the provided context, the fundamental properties of anthracene derivatives make them relevant for research in this area. The development of new organic materials, including those based on anthracene, is crucial for improving the power conversion efficiency of OSCs, which has already surpassed 18% in experimental devices. researchgate.net The use of asymmetric side chains in molecular donors is a strategy that has been shown to enhance the performance of all-small-molecule organic solar cells (ASM-OSCs). rsc.org

Table 2: Performance of Different Organic Solar Cell Technologies

| OSC Type | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |

| Binary ASM-OSC | TB-F | Fullerene Derivative | 17.0% rsc.org |

| Single-Junction OSC | Polymer Donor | Non-Fullerene Acceptor | >18% researchgate.net |

| Tandem OSC | Multiple Absorbers | Multiple Junctions | >20% (potential) |

This table provides examples of OSC performance and is for illustrative purposes.

Flexible and Stretchable Electronic Devices

The inherent mechanical flexibility of organic materials makes them ideal candidates for the development of flexible and stretchable electronics. graphene-flagship.euutexas.edu This emerging field aims to create devices that can bend, fold, and stretch without compromising their electronic functionality. routledge.com

Derivatives of this compound can be incorporated into polymers or other matrices to create semiconducting materials that are both electronically active and mechanically robust. These materials can then be used to fabricate various components of flexible devices, such as transistors and sensors. researchgate.net The ability to process these materials from solution allows for their deposition on flexible substrates like plastic or fabric. kyushu-u.ac.jp Research in this area is focused on developing materials and device architectures that can withstand significant mechanical deformation. utexas.edu

Energy Harvesting and Storage Technologies

Beyond photovoltaics, this compound and related organic compounds are being explored for their potential in other energy harvesting and storage technologies. researchgate.netmdpi.com These technologies aim to capture ambient energy from sources like motion and heat and store it for later use. idtechex.com

While the direct application of this compound in energy harvesting devices like piezoelectric or thermoelectric generators is not explicitly detailed, the broader class of organic semiconductors is under investigation for such purposes. cas.cn For energy storage, organic materials are being considered for use in next-generation batteries and supercapacitors. researchgate.net The tunable electronic properties and potential for creating lightweight and flexible energy storage solutions make organic materials an attractive area of research. mdpi.com

Future Research Directions and Emerging Paradigms for 9 Hexylanthracene

Rational Design and Synthesis of Tailored 9-Hexylanthracene Derivatives

The future of this compound in advanced applications hinges on the ability to strategically modify its core structure. Rational design, guided by computational modeling, will be paramount in creating new derivatives with tailored electronic, optical, and physical properties. Research in this area will focus on introducing a variety of functional groups to the anthracene (B1667546) core or the hexyl chain to fine-tune characteristics such as solubility, charge transport, and energy levels.

For instance, the synthesis of multi-substituted anthraquinones, which can be derived from anthracene, highlights a pathway for creating complex derivatives. mdpi.com Methodologies like the iridium-catalyzed [2 + 2 + 2] cycloaddition or the Friedel-Crafts reaction offer routes to produce a diverse library of anthracene-based compounds. mdpi.comsciencemadness.org Future work will likely adapt these established synthetic strategies to this compound, enabling the creation of molecules designed for specific functions. One example includes the synthesis of a melamine (B1676169) fluorescent sensor material which utilized 9-hexylanthraceneboronic acid, demonstrating how specific derivatives can be created for targeted applications like chemical sensing. google.com

Moreover, research into derivatives for biological applications, such as N,N-bis(alkanol)amine aryl esters with an anthracene-9-carboxylate group, provides a blueprint for designing molecules with specific linker lengths and functional moieties to optimize interactions with other systems. mdpi.comunifi.itacs.org Adapting these design principles will allow for the creation of this compound derivatives optimized for performance in electronic devices.

Table 1: Examples of Synthesized Anthracene Derivatives and Methods Data is illustrative and based on reported syntheses of related compounds.

| Derivative Type | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| 1,4-Dibutyl-2-hexylanthracene-9,10-dione | Iridium-Catalyzed [2 + 2 + 2] Cycloaddition | Precursor for functional materials | mdpi.com |

| 6-((3-Hydroxypropyl)amino)hexyl anthracene-9-carboxylate | Esterification and Amination | Biological probes, functional linkers | mdpi.comunifi.it |

| Phthalimide-based sensor with this compound | Suzuki Reaction | Fluorescent chemical sensors | google.com |

Advanced Characterization of Interfacial Phenomena and Device Physics

A critical factor governing the performance of organic electronic devices is the nature of the interfaces between the active organic layer and other components, such as electrodes or dielectric layers. Future research must employ advanced characterization techniques to probe these interfaces at the nanoscale. numberanalytics.com Techniques like Transmission Electron Microscopy (TEM), Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and time-resolved spectroscopy will be essential for understanding the molecular ordering, electronic structure, and charge transfer dynamics at this compound-based interfaces. numberanalytics.com

Studies on related systems, such as bridged azulene-anthracene molecules, utilize transient grating spectroscopy to investigate vibrational energy transfer, providing insights into how energy dissipates through the molecular structure and to the surrounding solvent. arxiv.org Applying such sophisticated spectroscopic methods to thin films and devices incorporating this compound will be crucial for elucidating the fundamental device physics. For example, understanding how the hexyl chain influences molecular packing at an interface and how this, in turn, affects charge injection and transport is a key research question that can be addressed with these advanced techniques.

Multi-Scale Computational Modeling and Predictive Approaches

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. For this compound, multi-scale modeling approaches that bridge quantum mechanical calculations with classical molecular dynamics and device-level simulations will provide a comprehensive understanding of its behavior.

At the molecular level, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic and optical properties of novel this compound derivatives, as has been done for similar molecules like 9-methylanthracene (B110197). researchgate.net These calculations can help in assigning spectroscopic features and understanding the nature of excited states. researchgate.net Computational approaches have also been used to analyze the binding of anthracene derivatives to proteins, demonstrating the power of these methods to predict molecular interactions. unifi.it This predictive capability can be leveraged to screen potential derivatives for desired electronic properties before undertaking their synthesis, saving significant time and resources.

At a larger scale, molecular dynamics simulations can predict the morphology of this compound thin films, revealing how processing conditions influence molecular packing and domain formation. This structural information can then be used as input for charge transport models to predict device performance, creating a complete "molecule-to-device" modeling workflow.

Development of Sustainable Synthesis and Processing Methods for Manufacturing

For any material to be commercially viable, its production must be scalable, cost-effective, and environmentally sustainable. A key future research direction for this compound is the development of "green" chemistry approaches for its synthesis and processing. mpie.dersc.org This involves using renewable starting materials, employing safer solvents like water or ethanol (B145695), and designing energy-efficient reaction pathways. rsc.orgmdpi.com

Research into the sustainable synthesis of other functional materials, such as nitrogen-doped carbon aerogels from precursors like D-glucose and ovalbumin, provides a template for this approach. rsc.org Similarly, the use of proline as an organocatalyst for Knoevenagel condensation in ethanol demonstrates a move towards more environmentally benign catalytic systems. mdpi.com Future efforts could explore biocatalytic methods, potentially using enzymes like lignin (B12514952) peroxidase, which has been shown to oxidize this compound, for specific transformation steps. nih.gov Furthermore, developing processing techniques that minimize solvent waste, such as ink-jet printing or other additive manufacturing methods from green solvent systems, will be crucial for sustainable manufacturing. mdpi.com

Exploration of Novel Device Architectures and Multifunctional Applications

While this compound and its relatives are known components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), future research will explore their integration into novel device architectures. This could include next-generation transistor designs like nanosheet or forksheet field-effect transistors, which are being developed to overcome the scaling limitations of current technology. researchgate.net The unique properties of tailored this compound derivatives could be leveraged in these advanced architectures to achieve higher performance and lower power consumption. researchgate.net

Beyond traditional electronics, there is significant potential for multifunctional applications. The development of a fluorescent sensor for melamine based on a this compound derivative is a prime example of its use in chemical sensing. google.com Other potential applications include roles in photocatalysis, where the anthracene core can act as a photosensitizer, or in memory devices, where charge trapping in molecular layers could be exploited. Exploring these new application spaces will require a combination of rational molecular design and innovative device engineering.

Interdisciplinary Research with Other Advanced Materials (e.g., Nanomaterials, Graphene)

The true potential of this compound may be realized in hybrid material systems that combine its properties with those of other advanced materials. Graphene, with its exceptional conductivity and mechanical properties, is a particularly promising partner. fau.eumdpi.com Future research will focus on creating hybrid materials where this compound molecules are interfaced with graphene sheets. This could be achieved through non-covalent interactions (π-π stacking) or covalent functionalization.

Such hybrid systems could lead to new types of photodetectors, where the anthracene derivative absorbs light and injects charge into the highly conductive graphene layer. novapublishers.com They could also be used to create flexible, transparent electrodes or to enhance the performance of catalysts. mdpi.com The functionalization of graphene and other nanomaterials like carbon nanotubes with specifically designed this compound derivatives is a rich field for interdisciplinary research, merging the worlds of organic chemistry, physics, and materials science to create materials with unprecedented functionalities. mdpi.comresearchgate.net

Q & A

Q. How is 9-Hexylanthracene characterized spectroscopically in supersonic molecular beam studies?

- Methodology : Supersonic jet-cooled spectroscopy is used to resolve vibronic transitions. Key absorption peaks for this compound occur at 387 nm (primary) and 3650 nm (weak), with minor differences compared to 9-Methylanthracene (e.g., 387 nm vs. 388 nm). Excitation spectra under varying gas pressures (Ar, N₂) reveal van der Waals complexes, with red-shifted bands (48–132 cm⁻¹) indicating bonding interactions .

- Experimental Design : Rotational band shapes and vibrational cooling rates are analyzed using dispersed fluorescence spectra and Franck-Condon simulations. Cooling conditions (e.g., 50 psi He, 140°C) optimize spectral resolution .

Q. What are the key differences in photophysical properties between this compound and shorter alkyl-substituted anthracenes?

- Data Analysis : The hexyl chain lowers the threshold energy for fluorescence decay saturation (400 cm⁻¹ vs. 1000 cm⁻¹ for 9-Methylanthracene and 1800 cm⁻¹ for anthracene). This correlates with enhanced intramolecular vibrational redistribution (IVR) due to increased density of states. Fluorescence lifetimes (10 ns for this compound) are longer than anthracene (6 ns), suggesting slower nonradiative decay .

- Mechanistic Insight : The bulky hexyl group reduces electronic coupling between the anthracene core and substituent, altering intersystem crossing (ISC) efficiency .

Advanced Research Questions

Q. How does the hexyl substituent influence intramolecular vibrational redistribution (IVR) dynamics in this compound?

- Methodological Approach : Single vibronic level (SVL) decay rates and fluorescence spectral broadening are measured to assess IVR. At excess vibrational energies >400 cm⁻¹, decay rates saturate, indicating IVR dominates over radiative decay. This threshold is lower than in smaller derivatives, reflecting increased state density due to flexible hexyl chain motions .

- Theoretical Implications : The saturation behavior aligns with the Fermi golden rule, where IVR rates depend on coupling strength and density of states. Hexyl-induced low-frequency modes (e.g., chain torsions at 400–600 cm⁻¹) enhance state mixing .

Q. What methodological approaches are used to analyze van der Waals interactions in this compound under varying gas conditions?

- Experimental Design : Supersonic beams with Ar or N₂ backing pressures (5–50 psi) induce van der Waals complex formation. Sharp, red-shifted bands in excitation spectra (e.g., 48 cm⁻¹ for 1 Ar atom) are resolved using high-resolution laser spectroscopy. He gas shows no complexes due to weaker interactions .

- Data Interpretation : Complexation shifts correlate with polarizability of the gas atoms. The hexyl chain’s flexibility allows multiple binding configurations, evidenced by distinct spectral features at higher Ar pressures .

Q. How do vibrational cooling rates in this compound compare to other anthracene derivatives, and what experimental techniques elucidate these differences?

- Techniques : Time-resolved picosecond excitation tracks vibrational cooling. Hexyl derivatives exhibit slower cooling due to energy dissipation into low-frequency chain modes. Dispersed fluorescence spectra identify "hot bands" (unrelaxed transitions) under low cooling conditions .

- Comparative Analysis : 9-Methylanthracene shows faster cooling (1000 cm⁻¹ threshold) than this compound (400 cm⁻¹), as methyl groups lack the hexyl chain’s conformational flexibility .

Contradictions and Validation

- Spectral Assignments : While reports a weak peak at 3650 nm for both this compound and 9-Methylanthracene, attributes similar features to substituent-induced vibrational modes. Cross-referencing with Franck-Condon simulations () resolves ambiguities .

- IVR Thresholds : Consistent across studies (400 cm⁻¹ for this compound), validated via fluorescence lifetime saturation and spectral broadening trends .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.